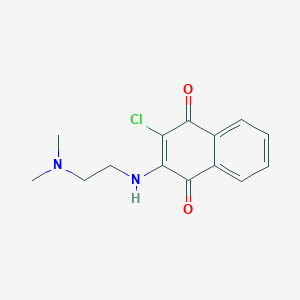
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a chloro group, a dimethylaminoethylamino group, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione typically involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N,N-dimethylethylenediamine. The reaction is carried out in an anhydrous solvent such as benzene, and the product is obtained in high yield . The reaction conditions include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Hydroquinone derivatives with antioxidant properties.
Substitution: A wide range of substituted naphthoquinones with diverse biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(benzylamino)naphthalene-1,4-dione: Known for its anti-Alzheimer’s activity.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Exhibits antifungal properties.
2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione: Shows high antifungal activity.
Uniqueness
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities
Propiedades
Número CAS |
83027-27-4 |
|---|---|
Fórmula molecular |
C14H15ClN2O2 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3 |
Clave InChI |
ZEYYTNKEDFUTRS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


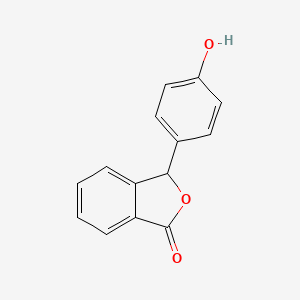
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)
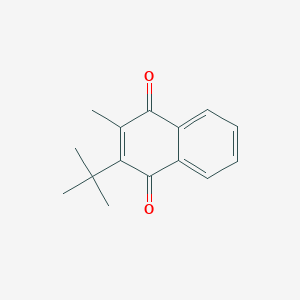
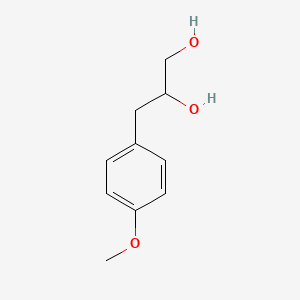
![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)

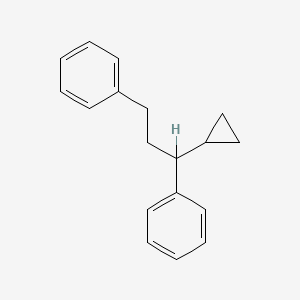


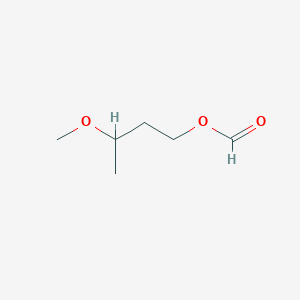

![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)
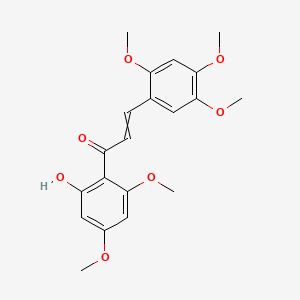
![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)
